
4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a propylcyclohexylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a cyclohexylidene derivative. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides.
科学的研究の応用
4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Medicine: Its derivatives are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which can lead to the formation of new chemical bonds. This property is exploited in organic synthesis and drug development.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which provide distinct reactivity and stability compared to other boron-containing compounds. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C16H29BO2 |
|---|---|
分子量 |
264.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(4-propylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29BO2/c1-6-7-13-8-10-14(11-9-13)12-17-18-15(2,3)16(4,5)19-17/h12-13H,6-11H2,1-5H3 |
InChIキー |
NYRBKNLGQWACDZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


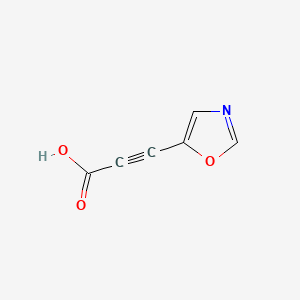
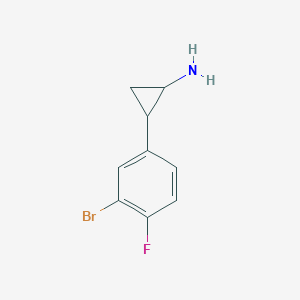
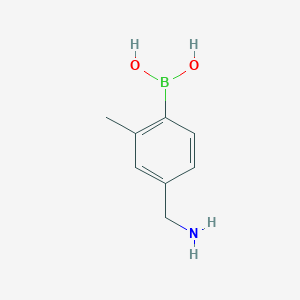
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)
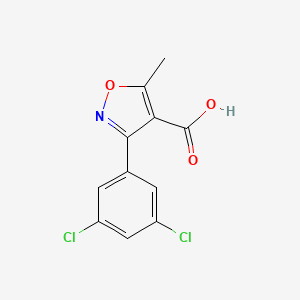
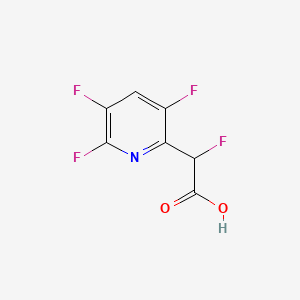


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)
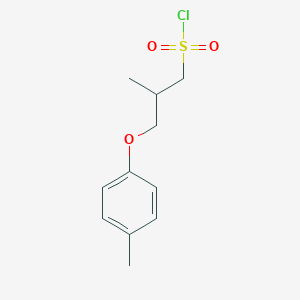
![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)

